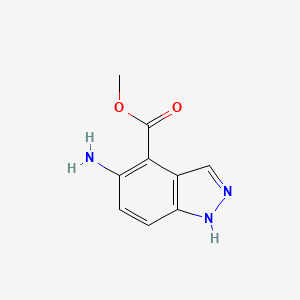

methyl 5-amino-1H-indazole-4-carboxylate

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom as part of the ring. These structures are of paramount importance in the fields of medicinal chemistry and organic synthesis. An analysis of FDA-approved drugs reveals that approximately 60-70% of small-molecule drugs contain a nitrogen-based heterocycle, highlighting their structural significance in drug design. mdpi.comrsc.orgmsesupplies.com Their prevalence is attributed to several factors, including their widespread occurrence in natural products like alkaloids, vitamins, and hormones, which often serve as inspiration for new therapeutic agents. mdpi.comrsc.org

The presence of nitrogen atoms in a heterocyclic ring imparts unique physicochemical properties to the molecule. These properties include the ability to engage in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. mdpi.comrsc.org Furthermore, the nitrogen atoms can influence the molecule's polarity, solubility, and metabolic stability, all of which are critical parameters in the development of effective pharmaceuticals. The structural diversity of nitrogen heterocycles allows for the fine-tuning of these properties, making them versatile scaffolds for creating drugs with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial agents. mdpi.comopenmedicinalchemistryjournal.com

The Indazole Core as a Privileged Structure and Pharmacophore

Among the vast array of nitrogen-containing heterocycles, the indazole core holds a special status as a "privileged structure." This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of various therapeutic agents. The indazole scaffold, a bicyclic system consisting of a fused benzene (B151609) and pyrazole (B372694) ring, has demonstrated a broad spectrum of pharmacological activities. nih.govbohrium.comrsc.org

The versatility of the indazole ring allows it to act as a key pharmacophore—the essential part of a molecule responsible for its biological activity. Its derivatives have been extensively studied and developed as treatments for a variety of conditions. nih.govbenthamdirect.comingentaconnect.com The success of the indazole scaffold is exemplified by the number of marketed drugs and compounds in clinical trials that incorporate this moiety. nih.govbohrium.com

Table 1: Selected Biological Activities of Indazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Indazole derivatives have been shown to target various pathways involved in cancer progression, including angiogenesis and cell proliferation. bohrium.com |

| Anti-inflammatory | Certain indazole compounds exhibit anti-inflammatory effects by inhibiting key enzymes and mediators in the inflammatory cascade. nih.govbohrium.com |

| Antimicrobial | The indazole scaffold has been incorporated into molecules with activity against various bacteria and parasites. nih.govbenthamdirect.com |

| Analgesic | Some derivatives have demonstrated pain-relieving properties through different mechanisms of action. bohrium.com |

| Neurodegenerative Diseases | Research has explored the potential of indazole-based compounds for the treatment of neurodegenerative disorders. nih.govbenthamdirect.comingentaconnect.com |

| Male Contraception | Novel indazole derivatives have been investigated for their potential as non-hormonal male contraceptives. nih.govbenthamdirect.comingentaconnect.com |

The ability of the indazole nucleus to be readily functionalized at various positions allows chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Overview of Research Trajectories for Methyl 5-Amino-1H-Indazole-4-Carboxylate and its Structural Analogs

This compound is a functionalized indazole derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. While direct and extensive pharmacological studies on this specific compound are not widely published, its significance lies in its utility as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. nbinno.com

The research trajectories for this compound and its structural analogs primarily revolve around its chemical reactivity and its potential for incorporation into larger, more elaborate molecular frameworks. The presence of three key functional groups—the amino group, the carboxylate, and the reactive positions on the indazole ring—provides chemists with multiple points for chemical modification.

Key Research Directions:

Synthesis of Novel Heterocyclic Systems: The amino and carboxylate groups can be used to construct new fused ring systems, leading to the discovery of novel chemical entities with unique biological properties.

Development of Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in oncology. This compound can serve as a starting material for the synthesis of new generations of these targeted therapies.

Combinatorial Chemistry and Library Synthesis: This compound is an ideal candidate for use in combinatorial chemistry to generate large libraries of diverse indazole derivatives. These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery programs.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the amino and carboxylate groups, as well as substituting other positions on the indazole ring, researchers can conduct detailed SAR studies to understand how specific structural features influence biological activity.

The investigation of structural analogs, such as other substituted indazole-4-carboxylates and indazole-3-carboxylates, further broadens the scope of research. researchgate.netnih.gov For instance, the synthesis and evaluation of N-phenylindazole diarylureas, derived from an indazole carboxylate core, have identified compounds with potential anticancer properties. researchgate.net The strategic use of this compound and related compounds allows for the exploration of new chemical space, accelerating the discovery and development of next-generation medicines. nbinno.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDKZQRERLGTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650587 | |

| Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78416-43-0 | |

| Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Elucidation of Aminoindazole Carboxylates

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Spray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound, confirming its identity. Both ESI-MS, a soft ionization technique, and GC-MS, which typically uses harder electron ionization (EI), would provide complementary information for methyl 5-amino-1H-indazole-4-carboxylate.

In ESI-MS analysis, conducted in positive ion mode, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺. Given the molecular formula C₉H₉N₃O₂, the molecular weight is 191.19 g/mol . Therefore, the expected [M+H]⁺ ion would appear at an m/z (mass-to-charge ratio) of 192.19. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition by providing a highly accurate mass measurement. nih.govrrpharmacology.ru

GC-MS analysis, which involves electron ionization, would provide detailed information about the molecule's fragmentation pathways. While the molecular ion peak (M⁺) at m/z 191 may be observed, it is the characteristic fragment ions that offer the most structural insight. Based on the fragmentation of related heterocyclic compounds, key fragmentation steps for this compound would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 160, arising from the cleavage of the ester group.

Loss of the entire carbomethoxy group (•COOCH₃): This cleavage would produce a significant ion at m/z 132.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the m/z 160 fragment could lead to an ion at m/z 132.

Ring fragmentation: Cleavage of the indazole ring system itself would produce smaller, characteristic ions.

The precise fragmentation pattern provides a unique fingerprint for the molecule, allowing for its unequivocal identification, even in complex mixtures. amazonaws.com

Table 1: Predicted Mass Spectrometry Data for this compound This table is based on theoretical calculations and analysis of similar compounds.

| Technique | Ion Type | Expected m/z | Description |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 192.19 | Protonated molecular ion |

| GC-MS (EI) | [M]⁺ | 191.19 | Molecular ion |

| GC-MS (EI) | [M-OCH₃]⁺ | 160.18 | Loss of a methoxy radical |

| GC-MS (EI) | [M-COOCH₃]⁺ | 132.17 | Loss of the carbomethoxy group |

X-ray Crystallography for Solid-State Structural Confirmation

An X-ray crystal structure of this compound would confirm the planarity of the fused indazole ring system. The analysis would yield precise bond lengths and angles, which can be compared to known values for similar heterocyclic systems. For instance, the C-N and N-N bonds within the pyrazole (B372694) portion of the indazole ring, and the C-C bonds in the benzene (B151609) portion, would have characteristic lengths indicative of their aromatic character.

The conformation of the methyl carboxylate substituent relative to the indazole ring would be clearly defined. The dihedral angle between the plane of the ester group and the plane of the indazole ring would be determined. In many similar structures, intramolecular hydrogen bonding can influence this conformation, leading to a nearly co-planar arrangement to maximize stability. iucr.org

Table 2: Representative Crystallographic Parameters for an Indazole Derivative Data from a related compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, illustrating typical measurements. iucr.org

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle | The angle between the pyrazole and benzene rings is nearly co-planar, at 2.36 (5)°. |

| Bond Lengths | C-N, N-N, C-C bond lengths would be determined with high precision. |

| Bond Angles | All internal angles of the rings and substituents would be defined. |

The presence of both an amino group (-NH₂) and an indazole N-H group makes this compound an excellent candidate for forming extensive hydrogen bonding networks. These non-covalent interactions dictate how the molecules pack together in the crystal lattice, forming a supramolecular architecture.

Likely hydrogen bonding motifs would include:

Intermolecular N-H···N bonds: The N-H of the pyrazole ring of one molecule could donate a hydrogen bond to the pyrazole nitrogen of a neighboring molecule, often forming centrosymmetric dimers or chains. iucr.org

Intermolecular N-H···O bonds: The amino group (-NH₂) has two hydrogen bond donors, which can interact with the carbonyl oxygen of the ester group on adjacent molecules.

Intramolecular N-H···O bonds: An intramolecular hydrogen bond might form between one of the amino protons and the carbonyl oxygen of the adjacent ester group, which would contribute to the planarity of the molecule. researchgate.net

These interactions combine to build complex one-, two-, or three-dimensional networks, stabilizing the crystal structure.

Indazole derivatives can exist as two different annular tautomers: the 1H- and 2H-forms, depending on the position of the proton on the pyrazole ring. While the 1H-indazole tautomer is generally the more thermodynamically stable form, this can be influenced by substituents and solid-state packing effects. researchgate.netnih.gov

X-ray crystallography unambiguously resolves this tautomeric ambiguity in the solid state. By locating the position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring, the structure can be definitively assigned as the 1H- or 2H-tautomer. nih.gov For this compound, the structure is expected to be the 1H-tautomer.

Furthermore, during the synthesis of substituted indazoles, different regioisomers can be formed. For example, the carboxylate group could potentially be at position 3, 4, 6, or 7. While spectroscopic methods like NMR are powerful for distinguishing isomers in solution, X-ray crystallography provides the absolute and definitive confirmation of the connectivity of the atoms, confirming that the compound is indeed the 5-amino-4-carboxylate regioisomer and not another variant like the 5-amino-3-carboxylate. guidechem.combeilstein-journals.org

Computational Chemistry and Theoretical Investigations of Methyl 5 Amino 1h Indazole 4 Carboxylate Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a standard method for investigating the properties of indazole derivatives, providing a good balance between computational cost and accuracy.

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For indazole analogues, these calculations are often performed in both the gas phase, representing an isolated molecule, and in an aqueous phase, to simulate the effects of a solvent environment.

Theoretical studies on various indazole derivatives have been performed using DFT methods like B3LYP with basis sets such as 6-31G(d) or TZVP to achieve optimized geometries. nih.gov These optimized structures are crucial for the subsequent calculation of electronic properties and for understanding the molecule's behavior in different environments.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govnih.gov

For indazole derivatives, the distribution of the HOMO and LUMO is spread across the molecule. nih.gov In some 3-carboxamide indazoles, the HOMO and LUMO are distributed over almost the entire molecule. nih.gov The introduction of different substituents on the indazole ring can significantly alter the energies of the frontier orbitals and, consequently, the HOMO-LUMO gap. rsc.org For instance, in a study of various 3-carboxamide indazoles, certain derivatives were identified as having the largest HOMO-LUMO energy gaps, suggesting greater stability. researchgate.netrsc.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole | -8.54 | -0.71 | 7.83 |

| 5-Nitroindazole (B105863) | -9.25 | -2.05 | 7.20 |

| 5-Aminoindazole | -7.89 | -0.45 | 7.44 |

This table presents illustrative data based on general trends observed for substituted aromatic compounds and is not from a single reference for these specific molecules.

Based on the HOMO and LUMO energies, several quantum chemical parameters can be calculated to further describe the reactivity of a molecule. These global reactivity descriptors provide a quantitative measure of different aspects of chemical behavior. dergipark.org.trdergipark.org.tr

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2. nih.gov

Chemical Potential (μ): This is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons from an equilibrium system. nih.gov

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η). dergipark.org.tr

These parameters have been calculated for various indazole derivatives to predict their reactivity. dergipark.org.tr For example, a study on six indazole derivatives evaluated these parameters to understand their potential as corrosion inhibitors, where lower hardness and higher softness indicate greater reactivity. dergipark.org.tr

| Parameter | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.625 |

| Chemical Potential (μ) | -χ | -4.625 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.915 |

| Global Electrophilicity Index (ω) | μ²/(2η) | 2.73 |

This table uses the illustrative data from Table 1 for "Indazole" to calculate the quantum chemical parameters.

Mechanistic Insights from Theoretical Models

Theoretical models are invaluable for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

A common reaction involving indazoles is N-alkylation, which can lead to a mixture of N1 and N2 substituted products. beilstein-journals.org DFT calculations have been employed to understand the regioselectivity of these reactions. By calculating the energies of the reactants, transition states, and products for both the N1 and N2 alkylation pathways, researchers can predict which isomer is favored under specific conditions. nih.gov

For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations were used to model the reaction under different conditions. The calculations showed that the relative energies of the transition states leading to the N1 and N2 products determine the outcome of the reaction. nih.gov In some cases, the N1-product is thermodynamically more stable, but the reaction kinetically favors the N2-product due to a lower activation energy barrier. beilstein-journals.org The nature of the electrophile and the reaction conditions play a crucial role in determining the regioselectivity. beilstein-journals.orgnih.gov

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, play a significant role in determining the structure, stability, and reactivity of molecules. nih.gov NCI analysis is a computational tool used to visualize and quantify these weak interactions.

In the context of indazole chemistry, NCI analysis has been used to explain the regioselectivity of alkylation reactions. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations combined with NCI analysis revealed that specific non-covalent interactions in the transition states favor one regioisomer over the other. nih.gov A hydrogen bond-like interaction between a hydrogen atom of the electrophile and an oxygen atom of the ester group was found in the transition state leading to the N1 product. nih.gov The presence or absence of such stabilizing NCIs can alter the energy of the transition states and thus direct the reaction towards a specific product. nih.govresearchgate.net The balance of these subtle interactions can be the deciding factor in the stereoselectivity of a reaction. nih.gov

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. Among the available techniques, the Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), has emerged as a particularly reliable and widely used approach for calculating isotropic nuclear magnetic shielding constants. researchgate.net This method effectively addresses the issue of gauge-origin dependence, a persistent challenge in the calculation of magnetic properties. youtube.com

The GIAO/DFT approach is known to yield satisfactory chemical shifts for various nuclei. Its application has been documented for various heterocyclic systems, including indazoles and their derivatives. acs.org For instance, in a study on the reaction of indazole with formaldehyde, B3LYP/6-311++G(d,p) calculations were used in conjunction with the GIAO method to calculate the absolute shieldings of ¹³C and ¹⁵N nuclei, aiding in the structural confirmation of the resulting isomers. acs.org

The general procedure involves optimizing the molecular geometry of the target compound, followed by the calculation of magnetic shielding tensors using the GIAO method at a chosen level of theory. The theoretical chemical shifts (δ) are then obtained by subtracting the calculated isotropic shielding value (σ) of the nucleus of interest from the shielding value of a reference standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). The correlation between theoretical and experimental data is often evaluated using linear regression analysis, with high R-squared values (frequently >0.90) indicating excellent predictive accuracy. researchgate.net

While specific GIAO calculation data for methyl 5-amino-1H-indazole-4-carboxylate were not found in the reviewed literature, the methodology's proven success with the parent indazole scaffold and other complex heterocyclic products indicates its suitability for predicting the ¹H and ¹³C NMR spectra of its analogues. acs.org An illustrative comparison between experimental and calculated chemical shifts for a representative heterocyclic system is shown in the table below.

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311G(d,p)) | Difference (ppm) |

|---|---|---|---|

| C2 | 145.2 | 146.1 | +0.9 |

| C3 | 110.5 | 111.3 | +0.8 |

| C4 | 128.9 | 129.5 | +0.6 |

| H3 | 7.15 | 7.22 | +0.07 |

| H4 | 7.50 | 7.59 | +0.09 |

Note: The data in the table is illustrative of the GIAO method's application and does not represent actual results for this compound.

Tautomerism and Conformer Studies

The structural and electronic properties of indazole derivatives are significantly influenced by annular tautomerism and the conformational freedom of their substituents. For N-unsubstituted indazoles, two primary tautomers exist: the 1H- and 2H-forms. The position of this equilibrium, along with the spatial orientation of substituents like the amino and carboxylate groups, dictates the molecule's hydrogen bonding capabilities, polarity, and potential for intermolecular interactions.

Theoretical Evaluation of Tautomeric Preferences (e.g., 1H- vs. 2H-Indazole)

Theoretical calculations have been extensively used to investigate the annular tautomerism of indazoles. researchgate.netnih.gov For the parent indazole molecule, computational studies consistently conclude that the 1H-tautomer is more stable than the 2H-tautomer. acs.orgresearchgate.net This preference is often attributed to the greater aromaticity of the 1H-indazole form compared to the quinoid-like structure of the 2H-tautomer. researchgate.net

The energy difference between the two tautomers has been quantified by various theoretical methods. For example, calculations at the MP2 level of theory estimate the 1H-tautomer to be more stable by 3.6 to 15 kJ·mol⁻¹ (0.86 to 3.6 kcal·mol⁻¹), while B3LYP calculations place this energy difference at approximately 21.4 kJ·mol⁻¹ (5.1 kcal·mol⁻¹). acs.orgresearchgate.net While substituents can influence the tautomeric equilibrium, studies on 5-substituted indazoles suggest that substitution at this position does not fundamentally alter the preference for the 1H tautomer. researchgate.net However, it has been noted that in certain solvents or crystalline states, intermolecular forces such as hydrogen bonding can stabilize the 2H-tautomer, sometimes making it the dominant species. nih.gov

| Computational Method | Basis Set | Calculated Energy Difference (ΔE = E2H - E1H) | Reference |

|---|---|---|---|

| MP2 | cc-pVTZ | 13.6 kJ·mol⁻¹ | researchgate.net |

| MP2 | 6-31G | 17.2 kJ·mol⁻¹ | researchgate.net |

| B3LYP | 6-31G | 21.4 kJ·mol⁻¹ | researchgate.net |

| B3LYP | 6-311G(d,p) | 20.6 kJ·mol⁻¹ | researchgate.net |

Conformational Analysis of the Carboxylate and Amino Substituents

A key conformational feature in such systems is the potential for a strong intramolecular hydrogen bond between one of the hydrogen atoms of the 5-amino group and the carbonyl oxygen of the 4-carboxylate group (N-H···O=C). researchgate.netmdpi.com The formation of this six-membered hydrogen-bonded ring would impart significant conformational rigidity. This interaction would favor a planar arrangement of the amino and carboxylate groups relative to the indazole ring, restricting the free rotation around the C4–C(O)OCH₃ and C5–NH₂ bonds. The existence of such an intramolecular hydrogen bond has been confirmed in the crystal structure of related pyrazole (B372694) derivatives. researchgate.net

The primary conformational variables would be the dihedral angles defining the orientation of the ester and amino groups. The planarity induced by the intramolecular hydrogen bond would lead to specific preferred values for these angles.

| Conformational Feature | Expected Characteristic | Governing Interaction |

|---|---|---|

| C5-C4-C(carbonyl)-O(carbonyl) Dihedral | Close to 0° or 180° | Steric hindrance and π-conjugation |

| H(amino)-N-C5-C4 Dihedral | Close to 0° | Intramolecular H-bond formation |

| Intramolecular H-bond | N-H···O=C | Electrostatic attraction; resonance assistance |

| Rotational Barrier (C4-C(O)OCH₃) | Increased | Intramolecular H-bond and steric effects |

Medicinal Chemistry Applications and in Vitro Biological Activity of Aminoindazole Carboxylates

Indazole Carboxylates as Inhibitors of Biological Targets

Derivatives of aminoindazole carboxylates have been investigated for their ability to interact with and inhibit various enzymes and kinases that are crucial in pathological processes. Their unique structural features allow them to bind to the active sites of these proteins, leading to modulation of their activity.

Kinase Inhibition Profiles

The indazole scaffold has proven to be a versatile template for the design of potent kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.

Several 3-amino-1H-indazol-6-yl-benzamides, which share a core amino-indazole structure, have demonstrated potent, single-digit nanomolar efficacy against FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and the proto-oncogene c-Kit. nih.govresearchgate.net These compounds were specifically designed to target the "DFG-out" inactive conformation of the kinase activation loop, a strategy to achieve selectivity and overcome resistance. nih.govresearchgate.net For instance, certain derivatives show potent inhibition of both wild-type kinases and their clinically relevant mutants, such as the gatekeeper mutations PDGFRα-T674M and Kit-T670I. nih.gov

Furthermore, the indazole core has been incorporated into inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One study identified a 1H-indazole-based derivative as an inhibitor of FGFR1-3, with the most active compound showing an IC50 value of 2.0 ± 0.4 μM against FGFR1. Another series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives also yielded potent FGFR1 inhibitors, with the lead compound exhibiting an IC50 of 30.2 ± 1.9 nM.

The Pim kinases, a family of serine/threonine kinases involved in tumorigenesis, have also been targeted by indazole-based compounds. Research efforts have led to the identification of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole scaffold. nih.gov

| Compound Scaffold | Target Kinase | Inhibitory Concentration | Reference |

|---|---|---|---|

| 3-amino-1H-indazol-6-yl-benzamide | FLT3 | Single-digit nM EC50 | nih.govresearchgate.net |

| 3-amino-1H-indazol-6-yl-benzamide | PDGFRα (T674M mutant) | Single-digit nM EC50 | nih.gov |

| 3-amino-1H-indazol-6-yl-benzamide | c-Kit | Single-digit nM EC50 | nih.govresearchgate.net |

| 1H-indazole derivative | FGFR1 | IC50 = 2.0 ± 0.4 μM | |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | FGFR1 | IC50 = 30.2 ± 1.9 nM | |

| 3-(pyrazin-2-yl)-1H-indazole | Pan-Pim Kinases | Potent Inhibition | nih.gov |

Modulation of Monoamine Oxidase B (MAO-B) Activity

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoaminergic neurotransmitters, and its selective inhibition is an established therapeutic strategy for Parkinson's disease. nih.gov A series of N-unsubstituted and N1-methylated indazole-5-carboxamides have been identified as highly potent, selective, reversible, and competitive inhibitors of human MAO-B (hMAO-B). nih.govnih.gov

Compounds within this class have demonstrated subnanomolar potency, with IC50 values as low as 0.39 nM. nih.gov For example, the 3,4-dichlorophenyl-substituted compound NTZ-1091 (hMAO-B, IC50 = 0.39 nM) was found to be over 13-fold more potent against hMAO-B than the approved drug safinamide. nih.gov These inhibitors exhibit high selectivity for MAO-B over the MAO-A isoform. nih.gov

| Compound Scaffold | Compound | hMAO-B IC50 (nM) | Selectivity Index (SI) vs hMAO-A | Reference |

|---|---|---|---|---|

| N-unsubstituted indazole-5-carboxamide | NTZ-1006 | 0.56 | >16,000 | nih.gov |

| N1-methylated indazole-5-carboxamide | NTZ-1091 | 0.39 | >25,000 | nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has emerged as a significant target for cancer immunotherapy. scbt.com Overexpression of IDO1 in cancer cells helps tumors evade the immune system. scbt.com The indazole scaffold has been explored for the development of novel IDO1 inhibitors. scbt.com

A series of N'-hydroxyindazolecarboximidamides were designed and synthesized, with some compounds showing moderate IDO1 inhibitory activity in both tryptophan depletion and kynurenine (B1673888) production assays. scbt.com For instance, compound 8a from this series was identified as an inhibitor of the IDO1 enzyme. scbt.com Further studies on 5/6-amino indazole derivatives with an amide template also showed IDO1 inhibitory activity ranging from 49% to 100% at a concentration of 1.0 mM.

In Vitro Antiproliferative Activity against Cancer Cell Lines

The inhibitory effects of aminoindazole carboxylates on key biological targets often translate into antiproliferative activity against various cancer cells.

Evaluation against Various Human Cancer Cell Lines

Derivatives of the aminoindazole scaffold have been evaluated for their ability to inhibit the growth of a range of human cancer cell lines. In one study, a series of 1H-indazole-3-amine derivatives were tested against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov Several of these compounds exhibited significant antiproliferative activity, with some showing potency superior to the standard chemotherapeutic agent 5-fluorouracil (B62378) against Hep-G2 cells. nih.gov

Another study focusing on novel N-phenylindazole based diarylureas demonstrated good potency in several cancer cell lines, including the murine metastatic breast cancer cell line 4T1.

| Compound Scaffold | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| 1H-indazole-3-amine derivative (5j) | Hep-G2 | Hepatoma | 3.82 ± 0.15 µM | nih.gov |

| 1H-indazole-3-amine derivative (5j) | A549 | Lung Cancer | 10.31 ± 0.47 µM | nih.gov |

| 1H-indazole-3-amine derivative (5j) | K562 | Leukemia | 13.82 ± 0.53 µM | nih.gov |

| 1H-indazole-3-amine derivative (5j) | PC-3 | Prostate Cancer | 12.35 ± 0.49 µM | nih.gov |

| N-phenylindazole diarylurea | 4T1 | Breast Cancer (murine) | 0.4–50 μM | nih.gov |

Analysis of Cellular Mechanisms: Apoptosis Induction, Cell Cycle Perturbation, Mitochondrial Membrane Potential, Reactive Oxygen Species (ROS) Generation

Understanding the cellular mechanisms underlying the antiproliferative activity of aminoindazole carboxylates is crucial for their development as therapeutic agents. While direct studies on methyl 5-amino-1H-indazole-4-carboxylate are limited, research on structurally related compounds provides valuable insights.

A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, which share a similar amino-heterocycle-carboxylate core, revealed that the lead compound induced early apoptosis in HeLa and HT-29 cancer cells. scbt.com This induction of apoptosis was accompanied by a significant, dose-dependent reduction in the mitochondrial membrane potential. scbt.com The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. nih.gov

Inhibition of Cell Migration and Invasion (e.g., MMP9, TIMP2 Modulation)

Research specifically detailing the effects of this compound on cell migration, invasion, and the modulation of matrix metalloproteinases (MMPs) like MMP9 or their tissue inhibitors (TIMPs) such as TIMP2 is not extensively documented. However, the indazole scaffold is a core component of several small-molecule kinase inhibitors that play crucial roles in cancer cell signaling pathways governing migration and invasion. For instance, various indazole derivatives have been synthesized and evaluated for their potent anti-cancer activities, which include inhibiting cell proliferation, colony formation, and inducing apoptosis. rsc.org Some of these derivatives have been shown to suppress tumor growth in preclinical models. rsc.org The general anti-cancer properties of the indazole class suggest that a thorough investigation into this compound's specific impact on metastatic processes is a logical next step. Future studies would need to employ assays such as wound-healing (scratch) assays and Transwell invasion assays to quantify its effect on cancer cell motility. Furthermore, techniques like gelatin zymography and Western blotting would be necessary to determine its direct or indirect effects on the expression and activity of MMP9 and TIMP2.

Antimicrobial and Antibiofilm Efficacy

The antimicrobial potential of the indazole nucleus is a subject of ongoing research, with various derivatives showing activity against bacterial and fungal pathogens.

Evaluation of Antimicrobial Activity Against Bacterial and Fungal Strains

Table 1: Hypothetical Antimicrobial Activity Screening Data for Aminoindazole Carboxylates This table is for illustrative purposes to show how data would be presented; specific values for this compound are not yet published.

| Compound/Strain | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |

| Derivative A | 64 | >128 | 32 | 64 |

| Derivative B | 128 | >128 | 64 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A | N/A |

| Fluconazole | N/A | N/A | 8 | 16 |

Inhibition of Biofilm Formation (e.g., against Candida albicans)

Biofilms represent a significant challenge in treating microbial infections due to their inherent resistance to conventional antimicrobial agents. The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a highly desirable attribute. Candida albicans is a major fungal pathogen known for its ability to form robust biofilms on both biological and inert surfaces. frontiersin.orgnih.gov There are currently no specific studies reporting the evaluation of this compound against C. albicans biofilms. Research in this area would involve quantifying biofilm biomass (e.g., using crystal violet staining) and cell viability within the biofilm (e.g., using XTT reduction assays) after treatment with the compound. Such investigations would determine its potential to prevent the initial attachment of fungal cells, inhibit the development of the mature biofilm structure, or disperse pre-formed biofilms.

Structure-Activity Relationship (SAR) Studies of Substituted Aminoindazole Carboxylates

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound into a potent drug candidate.

Impact of Substituent Modifications on Biological Potency

For the this compound scaffold, SAR studies would involve systematic modifications at key positions to probe their effect on biological activity. Key positions for modification would include:

The 5-amino group: Acylation, alkylation, or conversion to other nitrogen-containing functional groups could significantly impact potency and selectivity. The hydrogen-bonding capability of this group may be crucial for target interaction.

The 4-carboxylate ester: Hydrolysis to the corresponding carboxylic acid, conversion to amides, or variation of the ester alkyl group (e.g., ethyl, propyl) would alter the compound's polarity, size, and metabolic stability.

The N1 position of the indazole ring: Substitution at this position is a common strategy in indazole chemistry. Introducing various alkyl or aryl groups can modulate pharmacokinetic properties and potentially introduce new interactions with the biological target. For example, studies on other indazole series have shown that substitution at the C-5 position can be critical for enhancing activity and selectivity. nih.gov

Identification of Key Structural Features for Desired Biological Profiles

Through the synthesis and biological evaluation of a library of analogs, key structural features essential for a desired activity can be identified. For instance, if antimicrobial activity is the goal, it might be discovered that a free carboxylic acid at the 4-position is essential for inhibiting a specific bacterial enzyme, while a bulky, lipophilic substituent at the N1 position enhances antifungal activity by facilitating membrane disruption. Similarly, for anti-migration activity, a specific substitution pattern on an N1-aryl ring might be found to be optimal for fitting into the active site of a target kinase. These SAR insights are crucial for the rational design of next-generation aminoindazole carboxylates with improved efficacy and safety profiles.

Exploration in Agrochemical Research

The indazole nucleus, a bicyclic heterocyclic system, has garnered attention in various scientific domains, including agrochemical research. nih.gov The structural features of indazoles make them attractive scaffolds for the development of new bioactive molecules. nih.gov The exploration of indazole derivatives in agriculture is driven by the continuous need for novel and effective herbicides and fungicides to manage crop pests and diseases. While a broad range of biological activities have been associated with the indazole skeleton, specific research into individual derivatives is necessary to ascertain their potential utility in this field. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Enhanced Yields and Regioselectivity

A primary challenge in the chemistry of substituted indazoles is the development of synthetic methods that provide precise control over the placement of functional groups on the bicyclic ring system, a concept known as regioselectivity. While numerous methods exist for the synthesis of the core indazole nucleus, achieving specific substitution patterns like the 5-amino-4-carboxylate arrangement often requires multi-step, and sometimes low-yielding, procedures. researchgate.net Future research will likely focus on innovative strategies to streamline the synthesis of this and related scaffolds.

Modern synthetic approaches such as transition-metal-catalyzed C-H bond functionalization are emerging as powerful tools for the direct installation of functional groups onto heterocyclic cores, minimizing the need for pre-functionalized starting materials. rsc.orgresearchgate.net Applying these methods to an indazole-4-carboxylate intermediate could provide a direct route to the 5-amino derivative, thereby improving efficiency. Another promising avenue is the development of novel cyclization strategies that construct the indazole ring from acyclic precursors already bearing the desired substituents in the correct orientation. For instance, intramolecular amination reactions have been successfully used for the regioselective synthesis of related 5-azaindazoles. rsc.org Adapting such a strategy could offer a robust and predictable path to the target compound.

Future work will also likely explore flow chemistry and automated synthesis platforms to optimize reaction conditions rapidly, improve yields, and enhance the scalability of promising synthetic routes.

| Synthetic Strategy | Description | Potential Advantages |

| Late-Stage C-H Amination | Direct introduction of an amino or nitro group at the C5 position of a pre-formed methyl 1H-indazole-4-carboxylate scaffold using a transition-metal catalyst. | High step-economy, avoids lengthy synthesis of substituted precursors. |

| Cyclization of Substituted Precursors | Construction of the bicyclic indazole ring from a highly functionalized benzene-based starting material, such as a substituted 2-hydrazinylbenzoate derivative. | Excellent control over regiochemistry based on the precursor design. |

| Functional Group Interconversion | Synthesis starting from a more accessible substituted indazole, such as methyl 5-nitro-1H-indazole-4-carboxylate, followed by reduction of the nitro group to the desired amine. chemicalbook.com | Utilizes established and reliable chemical transformations. |

| Silver-Mediated C-H Amination | An intramolecular oxidative C-H bond amination strategy, which has been used to create other indazole carboxylates, could be adapted. nih.gov | Offers alternative catalytic systems with unique reactivity. |

Advanced Computational Modeling for Predictive Design of Aminoindazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired biological activities and pharmacokinetic properties. For the aminoindazole scaffold, advanced computational modeling offers a pathway to rapidly explore vast chemical space and prioritize the synthesis of the most promising derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate structural features of aminoindazole derivatives with their biological activity. These models can predict the potency of novel, unsynthesized compounds, guiding lead optimization efforts.

Molecular docking and Molecular Dynamics (MD) simulations are powerful techniques for visualizing and analyzing the interactions between a ligand and its protein target at the atomic level. researchgate.net These methods can be used to predict the binding mode of methyl 5-amino-1H-indazole-4-carboxylate derivatives within the active site of a target protein, such as a protein kinase or cyclooxygenase. mdpi.com By understanding these interactions, chemists can design modifications to the scaffold that enhance binding affinity and selectivity. For example, simulations could reveal how modifications to the C4-carboxylate or N5-amino group affect key hydrogen bonding networks within a target's active site.

| Modeling Technique | Application for Aminoindazole Scaffolds | Predicted Outcome |

| QSAR | Correlate physicochemical properties of derivatives with observed biological activity (e.g., kinase inhibition). | Predictive models to estimate the activity of virtual compounds. |

| Molecular Docking | Predict the binding pose and affinity of aminoindazole derivatives in the active sites of known biological targets. | Prioritization of derivatives for synthesis based on binding scores and interaction patterns. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time to assess binding stability. | Understanding of conformational changes and the stability of key intermolecular interactions. |

| Density Functional Theory (DFT) | Calculate electronic properties (e.g., electrostatic potential) to understand reactivity and intermolecular forces. | Insights into the intrinsic electronic features that govern molecular recognition. |

Investigation of New Biological Targets and Mechanisms of Action for the Indazole Carboxylate Scaffold

The indazole nucleus is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com Derivatives have been found to act as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in oncology. nih.gov The anti-inflammatory properties of some indazoles are linked to the inhibition of enzymes like Cyclooxygenase-2 (COX-2). mdpi.com

A key future direction is to systematically screen this compound and its derivatives against a wide panel of biological targets to uncover novel activities. The specific 5-amino-4-carboxylate substitution pattern may confer unique selectivity or potency for known targets or enable interactions with entirely new classes of proteins. The adjacent amino and ester groups can participate in a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and pi-stacking, making the scaffold a versatile pharmacophore.

Furthermore, identifying the precise mechanism of action for any observed biological activity is crucial. This involves downstream studies to validate target engagement in cells and understand the resulting effects on signaling pathways. Unraveling these mechanisms will be essential for the potential therapeutic development of this class of compounds.

| Target Class | Examples of Known Indazole Targets | Potential Role of the 5-Amino-4-Carboxylate Scaffold |

| Protein Kinases | EGFR, FGFR, JAKs nih.gov | The amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) mdpi.com | The carboxylate moiety could interact with key residues in the active site, while the indazole core occupies hydrophobic pockets. |

| Protozoal Targets | Various targets in G. intestinalis, E. histolytica mdpi.com | The functional groups may interfere with unique metabolic pathways or enzymes present in pathogens. |

| Neuroreceptors | 5-HT Receptors chimia.ch | The specific electronic and steric profile may allow for selective binding to neurotransmitter receptor subtypes. |

Design and Synthesis of Functionalized Probes for Chemical Biology Studies

To fully understand the biological role of the indazole carboxylate scaffold, it is essential to identify its specific molecular targets within a complex cellular environment. Chemical biology probes, derived from the parent molecule, are powerful tools for achieving this. mdpi.com A major focus of future research will be the design and synthesis of such probes based on the this compound structure.

A particularly effective strategy is photoaffinity labeling (PAL) . nih.govnih.gov This involves creating a probe that incorporates three key elements: the indazole scaffold as the target-binding pharmacophore, a photo-activatable group (such as a diazirine), and a reporter tag (like biotin (B1667282) or an alkyne for click chemistry). chimia.chenamine.net Upon exposure to UV light, the probe forms a covalent bond with its binding partner, allowing for subsequent isolation and identification via mass spectrometry. nih.gov

The amino and carboxylate functional groups on this compound are ideal chemical handles for attaching linkers bearing the necessary photoreactive and reporter moieties. For example, the amino group can be acylated or the ester can be hydrolyzed and coupled to an appropriate linker. The development of such probes will enable researchers to perform target deconvolution studies, definitively identifying the proteins that interact with this scaffold in living cells and providing invaluable insights into its mechanism of action. Additionally, some indazole derivatives have been shown to possess intrinsic fluorescent properties, opening the possibility of developing fluorescent probes for use in cellular imaging. nih.gov

| Probe Component | Function | Example Moiety |

| Pharmacophore | Binds specifically to the biological target protein(s). | This compound core. |

| Photo-reactive Group | Forms a covalent bond with the target upon UV irradiation. | Trifluoromethylphenyldiazirine. nih.gov |

| Reporter Tag | Enables detection, enrichment, and identification of the probe-protein adduct. | Biotin, Alkyne, or a Fluorophore. nih.gov |

| Linker | Spatially separates the pharmacophore from the reporter tag to minimize steric hindrance. | Polyethylene glycol (PEG) or alkyl chain. |

Q & A

Q. What are the common synthetic routes for methyl 5-amino-1H-indazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted precursors followed by functional group modifications. For example:

- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine can form pyrazole intermediates, which are hydrolyzed to carboxylic acids . Adapting this method, methyl esterification (e.g., using methanol/H<sup>+</sup>) or protection of the amino group (e.g., nitro reduction) may be required.

- Amination : Nitration at position 5 followed by catalytic hydrogenation (e.g., H2/Pd-C) can introduce the amino group, as seen in nitro-indazole analogs .

Critical parameters include reaction temperature (reflux vs. room temperature), solvent polarity (acetic acid for cyclization ), and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O, ~1700 cm<sup>-1</sup>) and amino (N-H, ~3300 cm<sup>-1</sup>) groups .

- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and methyl ester signals (δ 3.8–4.0 ppm). <sup>13</sup>C NMR verifies the carboxylate carbon (~165 ppm) .

- X-ray Diffraction : Resolves tautomeric forms and crystallographic packing, critical for resolving spectral ambiguities .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use polar solvents (ethanol/water mixtures) to isolate high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) separates ester and amine byproducts .

- HPLC Validation : Reverse-phase C18 columns with UV detection at 254 nm confirm purity ≥95% .

Advanced Research Questions

Q. How can researchers address contradictory reports on the reactivity of the amino group under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Monitor degradation via LC-MS under acidic (pH 2–4), neutral, and basic (pH 9–11) conditions. For example, hydrolysis of methyl esters is accelerated in basic media, while protonation of the amino group in acidic conditions may stabilize the compound .

- Kinetic Analysis : Plot degradation rate constants (k) vs. pH to identify optimal stability windows .

Q. What computational approaches predict the stability and tautomeric forms of this compound?

- Methodological Answer :

- DFT Calculations : Compare experimental NMR/IR data with theoretical spectra generated at the B3LYP/6-311++G(d,p) level to validate tautomeric preferences (e.g., 1H vs. 2H-indazole forms) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess conformational stability .

Q. How do researchers evaluate the environmental fate of this compound?

- Methodological Answer :

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze transformation products via LC-QTOF-MS .

- Biotic Studies : Use soil microcosms to assess microbial degradation rates and metabolite identification (e.g., hydroxylated or demethylated products) .

Q. What strategies are used to investigate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., PKA) or receptors (e.g., AMPA) using fluorescence polarization or radiometric assays .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., COX-2 or EGFR) .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with HPLC quantification. For example, low solubility in hexane (≤0.1 mg/mL) vs. moderate in DMSO (≥10 mg/mL) suggests preferential use in polar aprotic solvents .

- Co-solvent Systems : Blend PEG-400 with water (1:1 v/v) to enhance solubility for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.